3,6-Dinitrooctane-4,5-diol

Description

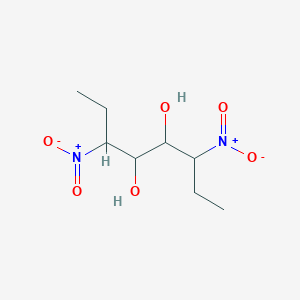

3,6-Dinitrooctane-4,5-diol is an aliphatic compound featuring a linear octane backbone with two hydroxyl (-OH) groups at positions 4 and 5 and two nitro (-NO₂) groups at positions 3 and 6. Its molecular formula is C₈H₁₄N₂O₆, yielding a molecular weight of 234.2 g/mol.

Properties

IUPAC Name |

3,6-dinitrooctane-4,5-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O6/c1-3-5(9(13)14)7(11)8(12)6(4-2)10(15)16/h5-8,11-12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHWUFKKUISTDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C(C(CC)[N+](=O)[O-])O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30607602 | |

| Record name | 3,6-Dinitrooctane-4,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30607602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89612-31-7 | |

| Record name | 3,6-Dinitrooctane-4,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30607602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Dihydroxylation of Alkenes: One common method for preparing diols involves the dihydroxylation of alkenes.

Reduction of Diketones: Another approach involves the reduction of diketones using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, osmium tetroxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Acid chlorides, alcohols.

Major Products:

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of diamines.

Substitution: Formation of esters or ethers.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology:

Biochemical Studies: Utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine:

Drug Development:

Industry:

Material Science: Used in the production of polymers and other advanced materials.

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Aliphatic Diols: Pentane-1,5-diol and Propane-1,2-diol

- Functional Groups : Unlike 3,6-Dinitrooctane-4,5-diol, pentane-1,5-diol (C₅H₁₂O₂, MW 118.15 g/mol) and propane-1,2-diol (C₃H₈O₂, MW 76.09 g/mol) lack nitro groups, reducing their polarity and reactivity.

- Applications : These diols are widely used as penetration enhancers in topical drug formulations. For instance, 5% pentane-1,5-diol significantly increases percutaneous absorption of terbinafine compared to propane-1,2-diol .

- Key Differences :

- Molecular Weight : this compound’s higher MW (234.2 vs. 118.15 g/mol) may reduce skin permeability.

- Reactivity : Nitro groups in this compound could destabilize formulations under heat or light, unlike simpler diols.

Aromatic Nitro Compounds: Dinitrotoluenes and Dinitrophenols

Dinitrotoluenes (DNTs) :

- Structure : Aromatic isomers like 2,6-DNT (C₇H₆N₂O₄, MW 182.13 g/mol) feature nitro groups on a toluene backbone .

- Applications : Primarily used in explosives and propellants due to nitro group explosivity.

- Comparison : this compound’s aliphatic structure and diol groups make it less volatile and more water-soluble than aromatic DNTs.

- Dinitrophenols (DNPs): Structure: Aromatic compounds like 3,4-dinitrophenol (C₆H₄N₂O₅, MW 184.11 g/mol) combine nitro and phenolic -OH groups . Acidity: DNPs exhibit strong acidity (pKa ~4) due to nitro groups stabilizing the phenoxide ion, whereas this compound’s aliphatic -OH groups are less acidic. Applications: DNPs are metabolic uncouplers but are toxic; this compound’s applications remain speculative but may involve niche synthesis or stabilization roles.

Data Table: Comparative Analysis

Key Research Findings

Penetration Efficiency : Aliphatic diols like pentane-1,5-diol enhance drug absorption due to low MW and hydrophilicity , whereas this compound’s nitro groups may hinder diffusion.

Stability Concerns : Nitro compounds (e.g., DNTs) are prone to decomposition under heat, suggesting this compound requires stability testing for practical use .

Solubility Profile : The diol groups in this compound likely improve water solubility compared to purely aromatic nitro compounds like DNPs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.